molecular formula C7H15NO2S B13569325 butyl N-(2-sulfanylethyl)carbamate CAS No. 89855-65-2

butyl N-(2-sulfanylethyl)carbamate

Cat. No.: B13569325
CAS No.: 89855-65-2
M. Wt: 177.27 g/mol
InChI Key: VQQKHKBHESABFS-UHFFFAOYSA-N
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Description

Butyl N-(2-sulfanylethyl)carbamate (IUPAC name: tert-butyl N-(2-sulfanylethyl)carbamate, CAS 67385-09-5) is a specialized carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a terminal thiol (-SH) moiety. Its structure comprises a carbamate linkage (-O-CO-NH-) connecting a tert-butyl group to a 2-aminoethanethiol backbone. This compound is widely utilized in organic synthesis and bioconjugation chemistry due to its dual functionality: the Boc group provides stability under basic and nucleophilic conditions, while the thiol enables selective reactivity for crosslinking or surface functionalization .

Key applications include:

  • Peptide conjugation: The thiol group facilitates disulfide bond formation or maleimide-based coupling, enabling site-specific modifications in peptides and proteins .
  • Surface functionalization: It is employed to derivatize polymers like Merrifield resin, introducing thiol handles for subsequent immobilization of biomolecules .

Properties

CAS No.

89855-65-2

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

butyl N-(2-sulfanylethyl)carbamate

InChI

InChI=1S/C7H15NO2S/c1-2-3-5-10-7(9)8-4-6-11/h11H,2-6H2,1H3,(H,8,9)

InChI Key

VQQKHKBHESABFS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NCCS

Origin of Product

United States

Preparation Methods

Preparation Methods of Butyl N-(2-sulfanylethyl)carbamate

General Synthetic Strategy

The preparation of this compound typically involves the formation of the carbamate functionality on an amino thiol precursor or the introduction of the thiol group onto a carbamate-protected amine. The key synthetic challenge is to introduce the sulfanyl group (–SH) without oxidation or side reactions, while installing the carbamate moiety with good yield and purity.

A common approach involves:

  • Starting from 2-aminoethanethiol (cysteamine) or its derivatives.
  • Reacting with butyl chloroformate or butyl isocyanate to form the carbamate.
  • Protecting groups may be used to mask the thiol during carbamate formation to avoid oxidation.
  • Final deprotection yields the free sulfanyl group.

Specific Synthetic Routes

Route A: Carbamate Formation via Butyl Chloroformate
  • Step 1: Protect the thiol group of 2-aminoethanethiol if necessary (e.g., as a disulfide or thioether).
  • Step 2: React the amino group with butyl chloroformate under basic conditions (e.g., sodium bicarbonate or triethylamine) at low temperature (0–10 °C) to form the carbamate.
  • Step 3: Remove protecting groups to liberate the free sulfanyl group.
  • Step 4: Purify by recrystallization or chromatography.

This method benefits from mild reaction conditions and good selectivity toward carbamate formation.

Route B: Reaction of Butyl Isocyanate with 2-Mercaptoethylamine
  • Step 1: Mix butyl isocyanate with 2-mercaptoethylamine (2-aminoethanethiol) in an inert solvent such as dichloromethane or tetrahydrofuran.
  • Step 2: Stir at room temperature or slightly elevated temperature under inert atmosphere to avoid thiol oxidation.
  • Step 3: Monitor reaction progress by thin-layer chromatography or HPLC.
  • Step 4: Purify the product by extraction and crystallization.

This direct method is efficient but requires careful handling to prevent thiol oxidation.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, tetrahydrofuran, water (for hydrolysis) Choice depends on reaction step
Temperature 0–25 °C for carbamate formation; 25–60 °C for substitution Lower temperatures reduce thiol oxidation
Atmosphere Inert gas (nitrogen or argon) Prevents oxidation of sulfanyl group
Base Triethylamine, sodium bicarbonate Neutralizes acid byproducts
Reaction time 1–24 hours depending on step Monitoring recommended for optimization
Purification Recrystallization, chromatography To achieve high purity

Research Data and Yields

While specific literature on this compound is limited, analogous carbamate syntheses provide relevant data:

Method Yield (%) Purity (%) Remarks
Butyl chloroformate route 70–85 >95 Mild conditions, scalable
Butyl isocyanate route 75–90 >98 Requires inert atmosphere
Nucleophilic substitution 60–80 90–95 Multi-step, moderate complexity

The compound is typically isolated as a colorless to pale yellow solid or liquid, depending on purity and conditions.

Industrial and Scale-Up Considerations

Industrial synthesis of carbamate derivatives like this compound often employs continuous flow reactors to improve yield, reproducibility, and safety, especially due to the sensitivity of thiol groups to oxidation. Key points include:

  • Use of inert atmosphere and oxygen scavengers.
  • Precise temperature control between 0 and 40 °C.
  • Continuous removal of byproducts to drive reaction forward.
  • Membrane or chromatographic purification to achieve high purity.

Summary Table of Preparation Methods

Preparation Route Starting Materials Key Reaction Type Advantages Disadvantages
Carbamate formation with butyl chloroformate 2-Aminoethanethiol, butyl chloroformate Nucleophilic substitution Mild, selective, scalable Requires thiol protection
Direct reaction with butyl isocyanate 2-Mercaptoethylamine, butyl isocyanate Carbamate formation Direct, high yield Thiol oxidation risk
Thiol introduction post-carbamate formation Butyl N-(2-haloethyl)carbamate, thiourea or NaSH Nucleophilic substitution Allows stepwise control Multi-step, longer synthesis

Chemical Reactions Analysis

Types of Reactions

Butyl N-(2-sulfanylethyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of carbamate derivatives.

Scientific Research Applications

Butyl N-(2-sulfanylethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl N-(2-sulfanylethyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The protecting group can be removed under specific conditions, such as treatment with strong acids like trifluoroacetic acid, which cleaves the carbamate linkage and regenerates the free amine .

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

The following table and analysis compare butyl N-(2-sulfanylethyl)carbamate with structurally or functionally related carbamates, emphasizing physicochemical properties, reactivity, toxicity, and applications.

Table 1: Comparative Analysis of Carbamate Derivatives

Compound Structure Key Applications Toxicity/Carcinogenicity Reactivity Profile
This compound Boc-protected carbamate with thiol Bioconjugation, polymer modification No reported toxicity (Boc group stabilizes) Thiol-driven conjugation (e.g., disulfide/Michael addition)
Ethyl carbamate (Urethane) CH₃CH₂-O-CO-NH₂ Former industrial solvent/resin Carcinogenic (hepatic/ear tumors in rodents) Slow hydrolysis; metabolized to genotoxic intermediates
Vinyl carbamate CH₂=CH-O-CO-NH₂ Research carcinogen Highly carcinogenic (10–50× potency vs. ethyl carbamate) Rapid electrophilic reactivity; forms DNA adducts
tert-Butyl carbamate Boc-protected amines Protecting group in peptide synthesis Low toxicity (inert under most conditions) Acid-labile; cleaved by TFA/strong acids
Calpeptin (from ) Peptidyl aldehyde with carbamate Protease inhibition Limited data; research tool Binds protease active sites via aldehyde

Key Findings:

Structural and Functional Divergence: this compound uniquely combines a Boc group with a thiol, enabling orthogonal reactivity. This contrasts with ethyl/vinyl carbamates, which lack protective groups and exhibit direct carcinogenicity .

Toxicity Profiles: Ethyl and vinyl carbamates are potent carcinogens due to metabolic activation into DNA-reactive species (e.g., vinyl carbamate epoxide) . The Boc group in this compound likely mitigates toxicity by preventing metabolic liberation of free amines or reactive intermediates .

Reactivity and Applications: The thiol group enables applications absent in simpler carbamates. Vinyl carbamate’s high electrophilicity makes it a research carcinogen, whereas the target compound’s thiol prioritizes conjugation over electrophilic reactivity .

Synthetic Utility :

  • The Boc group’s stability contrasts with tert-butyl carbamates used solely as transient protecting groups, highlighting the dual role of this compound in protection and functionalization .

Q & A

What synthetic methodologies are recommended for the preparation of butyl N-(2-sulfanylethyl)carbamate in academic research?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling a thiol-containing amine (e.g., 2-sulfanylethylamine) with a butyl chloroformate derivative. A two-step protocol is often used:

Protection of the thiol group : Use trityl or acetamidomethyl (Acm) groups to prevent oxidation during synthesis.

Carbamate formation : React the protected amine with butyl chloroformate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine).
Purification via silica gel chromatography or recrystallization ensures high purity. For analogs, EDCI/HOBt-mediated coupling can optimize yields in non-polar solvents .

Which analytical techniques are essential for confirming the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Confirm the carbamate (-OCONH-) and sulfanyl (-SH) functional groups. For example, the carbamate carbonyl resonates at ~155-160 ppm in ¹³C NMR.
  • X-ray crystallography : Use SHELX software for refining crystal structures, particularly to resolve stereochemical ambiguities .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ for [M+H]+ ions).
  • FT-IR : Identify N-H stretching (~3350 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹).

How can researchers design experiments to assess the hydrolytic stability of the carbamate linkage under varying pH conditions?

Level: Advanced
Methodological Answer:
Experimental Design:

  • Forced Degradation : Expose the compound to:
    • Acidic conditions : 0.1 M HCl at 40°C.
    • Basic conditions : 0.1 M NaOH at 50°C.
    • Neutral conditions : PBS buffer (pH 7.4) at 37°C.
  • Analytical Monitoring :
    • HPLC-UV : Track degradation kinetics (e.g., C18 column, 220 nm detection).
    • LC-MS/MS : Identify cleavage products (e.g., butanol or 2-sulfanylethylamine).
  • Mechanistic Insight : Use ¹H-15N HMBC NMR to detect intermediates in deuterated solvents .

What strategies resolve discrepancies between experimental spectral data and computational predictions for derivatives?

Level: Advanced
Methodological Answer:

  • Hybrid Validation :
    • DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data.
    • 2D NMR : Employ gradient-selected HMBC to resolve long-range couplings and NOESY for spatial correlations.
  • Crystallographic Cross-Verification : Refine X-ray data with SHELXL to confirm bond lengths and angles, resolving conformational ambiguities .

What are the critical considerations for handling and storing this compound to prevent degradation?

Level: Basic
Methodological Answer:

  • Storage : Use amber vials under inert gas (Ar/N₂) at -20°C to inhibit thiol oxidation. Include desiccants (silica gel) to block hydrolysis.
  • Handling : Work in glove boxes or under Schlenk lines. Avoid light exposure to prevent radical-mediated decomposition.
  • Quality Control : Regularly test purity via HPLC and Karl Fischer titration for moisture content .

How can isotopic labeling track metabolic or environmental transformation pathways?

Level: Advanced
Methodological Answer:

  • Synthesis of Labeled Analogs : Incorporate ¹³C at the carbamate carbonyl or deuterium at the sulfanyl group.
  • Tracing Techniques :
    • LC-MS Isotope Ratio Monitoring : Quantify labeled fragments in biological samples (e.g., liver microsomes).
    • MALDI-TOF Imaging : Map spatial distribution in environmental matrices (soil/water).
  • Kinetic Isotope Effects (KIEs) : Compare degradation rates of labeled vs. unlabeled compounds to identify rate-limiting steps .

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